molecular formula C18H19N3O5S B2894895 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034586-97-3

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2894895
CAS No.: 2034586-97-3
M. Wt: 389.43
InChI Key: PPGGKMWJUKBETN-UHFFFAOYSA-N
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Description

N-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a structurally complex heterocyclic compound featuring two fused aromatic systems: a 1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole (sulfonated thiadiazole) and a 3-methyl-2,3-dihydrobenzo[b][1,4]dioxine (methyl-substituted benzodioxane). The carboxamide group bridges these two heterocycles, enabling unique electronic and steric properties. Its synthesis likely involves coupling a benzodioxine carboxylic acid derivative with an amine-functionalized thiadiazole precursor, utilizing reagents such as EDCI/HOBT for amide bond formation .

Key structural features include:

  • Methyl substituents: The 1,3-dimethyl groups on the thiadiazole and 3-methyl group on the benzodioxine influence steric hindrance and lipophilicity.
  • Benzodioxine-thiadiazole fusion: This combination creates a planar, conjugated system that may enhance stability and π-π stacking interactions.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-11-17(26-16-7-5-4-6-15(16)25-11)18(22)19-12-8-9-13-14(10-12)21(3)27(23,24)20(13)2/h4-11,17H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGGKMWJUKBETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)N(S(=O)(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

PropertyValue
Molecular Formula C16_{16}H17_{17}N3_{3}O3_{3}S2_{2}
Molecular Weight 363.45 g/mol
CAS Number 2034544-31-3

The structure includes a thiadiazole ring and dioxine moieties, which are known to contribute to various biological activities, including antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antibacterial properties. In studies involving similar compounds, it was found that modifications in the alkyl chain length can enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . For instance, compounds with a chloro substituent demonstrated improved efficacy with minimum inhibitory concentrations (MIC) as low as 15.6 µg/mL .

Anticancer Activity

Thiadiazole derivatives have shown promise in anticancer research. A study highlighted that certain derivatives exhibited cytotoxic effects against pancreatic cancer cell lines with IC50 values around 0.3 µM . Additionally, compounds structurally related to this compound were investigated for their ability to induce apoptosis in various cancer cell lines .

The mechanism of action for these compounds often involves interaction with cellular targets such as tubulin and DNA. Molecular docking studies suggest that these compounds can bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division . This interaction is critical in mediating their anticancer effects.

Study 1: Antibacterial Efficacy

In a recent study published in Med Chem, researchers synthesized a series of thiadiazole derivatives and evaluated their antibacterial activity against several pathogens. The most active compound demonstrated MIC values significantly lower than standard antibiotics .

Study 2: Anticancer Properties

A separate investigation focused on the cytotoxic effects of thiadiazole derivatives on breast cancer cell lines (MCF7 and MDA-MB-231). Results indicated that specific substitutions on the thiadiazole ring enhanced cytotoxicity compared to controls .

Comparison with Similar Compounds

Structural Analogues from Literature

Key Differences and Implications

Heterocyclic Core: The target compound’s benzodioxine-thiadiazole fusion contrasts with benzothiazole-carbohydrazide hybrids (e.g., 851988-47-1) and benzoxazole derivatives (e.g., N-dichloroacetyl compounds) . Sulfonated thiadiazole (2,2-dioxido group) distinguishes it from non-sulfonated thiadiazoles (e.g., compound 3a in ), enhancing solubility and hydrogen-bond acceptor capacity .

Functional Group Chemistry: The carboxamide linker in the target compound contrasts with carbohydrazide (851988-47-1) or urea-based linkers (e.g., pyrazole carboxamides in ). Carboxamides are less prone to hydrolysis than hydrazides, improving metabolic stability.

Synthetic Methodology :

  • The target’s synthesis likely parallels amide coupling strategies (EDCI/HOBT, DIPEA in DMF) , whereas thiadiazole derivatives (e.g., 3a in ) employ hydrazine-carbon disulfide cyclization.
  • Sulfonation of the thiadiazole core may require post-synthetic oxidation, unlike pre-functionalized precursors in .

Spectroscopic and Physical Property Trends

Table 2: Spectroscopic Data Comparison
Compound Type IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target (Hypothetical) ~1670 (C=O), ~1320 (S=O) 2.2–2.4 (CH3), 4.3–5.0 (dioxine CH2) 165–170 (C=O), 115–125 (dioxine C)
Thiazolo-pyrimidine (11a) 2219 (CN), 1719 (CO) 2.24 (CH3), 7.94 (=CH) 165.48 (C=O), 116.37 (CN)
Thiadiazole-carboxamide (3a) 3423 (NH), 2209 (CN) 7.41 (ArH), 8.01 (=CH) 165.68 (C=O), 117.54 (CN)
  • IR : The target’s sulfone group (~1320 cm⁻¹) and carboxamide (~1670 cm⁻¹) align with reported values for sulfonated thiadiazoles and benzodioxine carboxamides .
  • NMR : Methyl groups (δ 2.2–2.4 ppm) and dioxine protons (δ 4.3–5.0 ppm) resemble those in benzodioxine derivatives .

Q & A

Q. What are the key synthetic pathways for this compound, and how are critical intermediates stabilized?

The compound is synthesized via multi-step organic reactions. A common approach involves:

  • Step 1 : Preparation of the benzo[c][1,2,5]thiadiazole core, often through cyclization of substituted aniline derivatives under controlled oxidative conditions .
  • Step 2 : Activation of the carboxylic acid group (e.g., using thionyl chloride to form an acid chloride) for subsequent amidation .
  • Step 3 : Coupling with a functionalized dihydrobenzo[b][1,4]dioxine moiety under basic conditions (e.g., pyridine or triethylamine) to form the final carboxamide . Stabilization of intermediates requires inert atmospheres (e.g., nitrogen) and low-temperature storage (−20°C) to prevent hydrolysis or oxidation .

Q. Which spectroscopic techniques are most effective for structural confirmation?

A combination of techniques is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and confirm substituent positions (e.g., methyl groups at 1,3-positions of the thiadiazole ring) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 387.47 vs. calculated 387.47 for related analogs) .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide) .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis?

Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Catalysts : Use of coupling agents like HATU or EDCI improves amidation efficiency .
  • Temperature Control : Maintaining 0–5°C during acid chloride formation minimizes side reactions .
  • Chromatographic Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) resolves closely related impurities .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) .
  • Compound Purity : Validate purity (>95% by HPLC) before biological testing .
  • Statistical Analysis : Use multivariate regression to isolate confounding factors (e.g., solvent residues in stock solutions) .

Q. What strategies are recommended for studying the compound’s pharmacological mechanisms?

  • In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify target affinity (e.g., kinase inhibition) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified dihydrodioxine or thiadiazole substituents to identify critical pharmacophores .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess cytochrome P450 interactions .

Methodological Guidance

  • Handling Data Discrepancies : Replicate experiments with independent compound batches and cross-validate using orthogonal assays (e.g., Western blot alongside SPR) .
  • Computational Modeling : Perform density functional theory (DFT) calculations to predict electron-deficient regions for targeted derivatization .

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